molecular formula C7H6Br2O2 B1614877 4,6-Dibromo-2-methylresorcinol CAS No. 63992-60-9

4,6-Dibromo-2-methylresorcinol

Cat. No. B1614877
CAS RN: 63992-60-9
M. Wt: 281.93 g/mol
InChI Key: NJIVTNAPTHUGDR-UHFFFAOYSA-N
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Patent
US04086281

Procedure details

The synthetic routes to an alkylresorcinol that is partially alkylated at a position other than the 4th position on the aromatic ring are multistep and give low overall yields. For example, a 50% yield of a 2-methylresorcinol is obtained by hydrogenation of resorcinol and methylation of the resulting dihydroresorcinol to 2-methylcyclohexane-1,3-dione which on treatment with bromine is converted into 4,6-dibromo-2-methylresorcinol and finally hydrogenolysis of the dibromo derivative to produce the 2-methylresorcinol. Another example is that 5-methylresorcinol can be prepared by a five-step synthesis starting with p-toluidine or a four-step synthesis starting from ethyl crotonate. The five-step synthesis involves acetylation, two-step nitration, reductive hydrogenation, and hydrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dihydroresorcinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)O.C1(C=CC=C(O)C1)O.[CH3:17][CH:18]1[C:23](=[O:24])[CH2:22][CH2:21][CH2:20][C:19]1=[O:25].BrBr.BrC1C=C(Br)C(O)=C(C)C=1O>>[CH3:17][C:18]1[C:19]([OH:25])=[CH:20][CH:21]=[CH:22][C:23]=1[OH:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
dihydroresorcinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)CC(O)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(O)C(=C1)Br)C)O
Step Six
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.